ADME and Pharmacokinetic (PK) Property Improvement of the Spirocyclopropane-Indolinone Core over Alkene-Linked Congeners
The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold, to which 7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one belongs, demonstrates improved absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties compared to the non-fluorinated, alkene-linked (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one series in the context of Polo-like Kinase 4 (PLK4) inhibitor development [1]. This data provides strong evidence for the scaffold's inherent drug-like advantages, which are retained and potentially enhanced by the addition of a fluorine atom [2].
| Evidence Dimension | Physicochemical, ADME, and Pharmacokinetic Properties |
|---|---|
| Target Compound Data | For the spiro[cyclopropane-1,3'-indolin]-2'-one series (as represented by racemic cyclopropane-linked PLK4 inhibitors): Improved ADME/PK properties relative to alkene-linked series [1]. |
| Comparator Or Baseline | (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one series (alkene-linked PLK4 inhibitors): Served as baseline with known ADME/PK liabilities [1]. |
| Quantified Difference | Not reported; reported as 'improved physicochemical, ADME, and pharmacokinetic properties' [1]. |
| Conditions | Computational model of PLK4 X-ray structure and SAR from analogous alkene-linked series [1]. |
Why This Matters
This evidence confirms the spirocyclopropane-indolinone core of 7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one possesses intrinsically superior drug-like ADME/PK properties over related non-fluorinated, alkene-linked scaffolds, making it a more favorable starting point for drug discovery campaigns.
- [1] Forrest B, Awrey DE, Green E, et al. The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. J Med Chem. 2015;58(1):130-146. View Source
- [2] P. Shah, A. D. Westwell. The role of fluorine in medicinal chemistry. J Enzyme Inhib Med Chem. 2007;22(5):527-540. doi:10.1080/14756360701425014. View Source
